molecular formula C14H21N3OS B1388426 N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 854085-17-9

N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No. B1388426
CAS RN: 854085-17-9
M. Wt: 279.4 g/mol
InChI Key: YAWIVICBQFRIDG-UHFFFAOYSA-N
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Description

“N,N-diethyl-N’-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a compound with the CAS Number: 854085-17-9 . It has a molecular weight of 279.41 and is available for purchase from various chemical suppliers . The compound has been shown to have antimicrobial activity and can also be used as luminescing biosensors .


Synthesis Analysis

The synthesis of this compound involves the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The starting 2-unsubstituted 2-aminobenzothiazoles were obtained from the easily available anilines, potassium thiocyanate and bromine, then acylated by chloroacetyl chloride and introduced in the reactions with various N-heterocycles .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-N’-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine” includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry . These avoid the use of toxic solvents and minimize the formation of side products .

properties

IUPAC Name

N',N'-diethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-4-17(5-2)9-8-15-14-16-12-10-11(18-3)6-7-13(12)19-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWIVICBQFRIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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